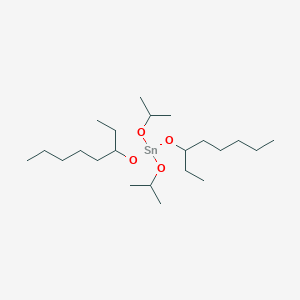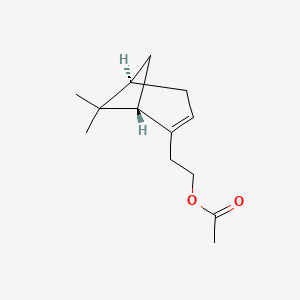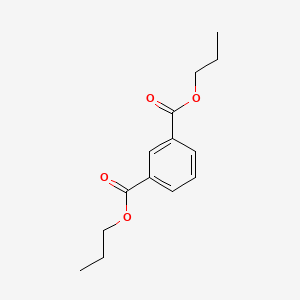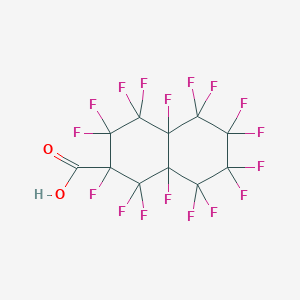![molecular formula C7H9N3O3 B13821142 3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione CAS No. 38074-19-0](/img/structure/B13821142.png)
3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione is a chemical compound with a unique bicyclic structure. This compound is part of the diazabicyclo[3.2.1]octane family, which is known for its interesting biological activities and applications in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of 3-oxidopyraziniums and their cycloaddition reactions with acrylate and acrylic acid derivatives . The reaction conditions often involve room temperature and the use of specific reagents to ensure the desired stereochemical outcome.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the diazabicyclo[3.2.1]octane core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted diazabicyclo[3.2.1]octane compounds. These products can have different biological and chemical properties, making them useful for various applications.
Applications De Recherche Scientifique
3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione has several scientific research applications, including:
Biology: Studied for its potential biological activities, including nematicidal properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structure and biological activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, affecting cellular processes. The diazabicyclo[3.2.1]octane core can interact with biological macromolecules, potentially inhibiting or activating specific enzymes and receptors. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,8-Diazabicyclo[3.2.1]octane-2,4-dione: A similar compound with a different substitution pattern.
8-Methyl-3,8-diazabicyclo[3.2.1]octane-3-ethanol: Another related compound with different functional groups.
Uniqueness
3-Methyl-8-nitroso-3,8-diazabicyclo[321]octane-2,4-dione is unique due to its nitroso group, which imparts distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
38074-19-0 |
|---|---|
Formule moléculaire |
C7H9N3O3 |
Poids moléculaire |
183.16 g/mol |
Nom IUPAC |
3-methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C7H9N3O3/c1-9-6(11)4-2-3-5(7(9)12)10(4)8-13/h4-5H,2-3H2,1H3 |
Clé InChI |
XXTPHRWMIWKSSI-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C2CCC(C1=O)N2N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B13821081.png)
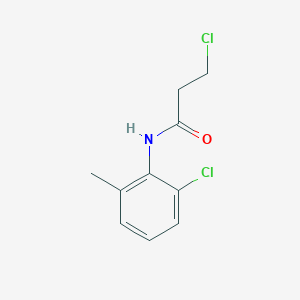
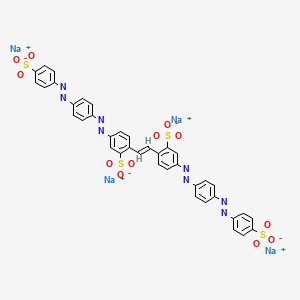

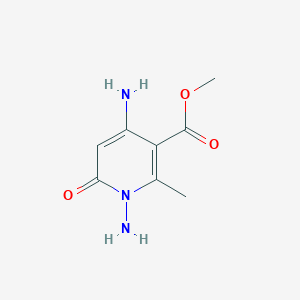
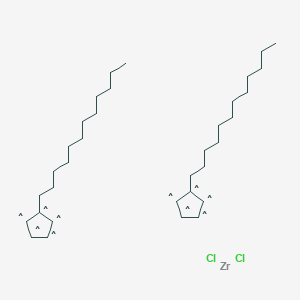
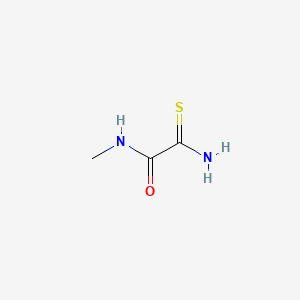
![2-(4-tert-butylphenyl)-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]cyclopropanecarbohydrazide](/img/structure/B13821121.png)
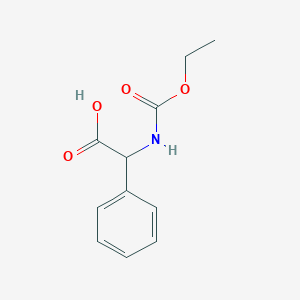
![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(3-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13821131.png)
